molecular formula C15H13N3OS B13993600 4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide CAS No. 64547-96-2

4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide

Cat. No.: B13993600
CAS No.: 64547-96-2
M. Wt: 283.4 g/mol
InChI Key: VMOHXIJYIILTGC-UHFFFAOYSA-N
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Description

BENZAMIDE,4-[[[4-(AMINOTHIOXOMETHYL)PHENYL]METHYLENE]AMINO]-: is an organic compound with a complex structure. It is a derivative of benzamide, which is known for its various applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of an aminothioxomethyl group attached to the phenyl ring, making it unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZAMIDE,4-[[[4-(AMINOTHIOXOMETHYL)PHENYL]METHYLENE]AMINO]- typically involves multi-step organic reactions. One common method includes the condensation of 4-(aminothioxomethyl)benzaldehyde with benzamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the aminothioxomethyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a potential candidate for enzyme binding studies.

Medicine: Pharmaceutical research explores this compound for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of BENZAMIDE,4-[[[4-(AMINOTHIOXOMETHYL)PHENYL]METHYLENE]AMINO]- involves its interaction with specific molecular targets. The aminothioxomethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.

    4-Aminobenzamide: Known for its use in enzyme inhibition studies.

    N-Phenylbenzamide: Used in organic synthesis and as an intermediate in the production of other compounds.

Uniqueness: BENZAMIDE,4-[[[4-(AMINOTHIOXOMETHYL)PHENYL]METHYLENE]AMINO]- is unique due to the presence of the aminothioxomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

CAS No.

64547-96-2

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

4-[(4-carbamothioylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13N3OS/c16-14(19)11-5-7-13(8-6-11)18-9-10-1-3-12(4-2-10)15(17)20/h1-9H,(H2,16,19)(H2,17,20)

InChI Key

VMOHXIJYIILTGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)N)C(=S)N

Origin of Product

United States

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